Cas no 19767-44-3 (Guanidine, N-(2-mercaptoethyl)-, hydrochloride (1:1))

Guanidine, N-(2-mercaptoethyl)-, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
-
- Guanidine, N-(2-mercaptoethyl)-, hydrochloride (1:1)
- MEG, Hydrochloride
- Mercaptoethylguanidine, HCl
- N-(2-Sulfanylethyl)guanidine--hydrogen chloride (1/1)
- 1-(2-Mercaptoethyl)guanidine hydrochloride
- N-(2-sulfanylethyl)guanidine hydrochloride
- 19767-44-3
- G83038
- SCHEMBL11212847
- DTXSID10941531
- AS-78419
-
- MDL: MFCD01724034
- インチ: 1S/C3H9N3S.ClH/c4-3(5)6-1-2-7;/h7H,1-2H2,(H4,4,5,6);1H
- InChIKey: QDGRANVCLYGLDL-UHFFFAOYSA-N
- ほほえんだ: Cl.SCC/N=C(\N)/N
計算された属性
- せいみつぶんしりょう: 155.0283962 g/mol
- どういたいしつりょう: 155.0283962 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 66.6
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.4
- ぶんしりょう: 155.65
Guanidine, N-(2-mercaptoethyl)-, hydrochloride (1:1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AB07320-25mg |
Guanidine, N-(2-mercaptoethyl)-, hydrochloride (1:1) |
19767-44-3 | 95% | 25mg |
$357.00 | 2024-04-20 | |
1PlusChem | 1P002BFC-25mg |
Guanidine, N-(2-mercaptoethyl)-, hydrochloride (1:1) |
19767-44-3 | 95% | 25mg |
$322.00 | 2024-06-17 | |
eNovation Chemicals LLC | Y1054999-25mg |
Guanidine, N-(2-mercaptoethyl)-, hydrochloride (1:1) |
19767-44-3 | 95% | 25mg |
$310 | 2025-02-27 | |
SHENG KE LU SI SHENG WU JI SHU | sc-364694-10 mg |
MEG, Hydrochloride, |
19767-44-3 | 10mg |
¥1,692.00 | 2023-07-10 | ||
eNovation Chemicals LLC | Y1054999-25mg |
Guanidine, N-(2-mercaptoethyl)-, hydrochloride (1:1) |
19767-44-3 | 95% | 25mg |
$310 | 2024-06-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-364694-10mg |
MEG, Hydrochloride, |
19767-44-3 | 10mg |
¥1692.00 | 2023-09-05 | ||
Aaron | AR002BNO-25mg |
GUANIDINE, N-(2-MERCAPTOETHYL)-, HYDROCHLORIDE (1:1) |
19767-44-3 | 95% | 25mg |
$312.00 | 2025-02-11 | |
eNovation Chemicals LLC | Y1054999-25mg |
Guanidine, N-(2-mercaptoethyl)-, hydrochloride (1:1) |
19767-44-3 | 95% | 25mg |
$310 | 2025-02-20 |
Guanidine, N-(2-mercaptoethyl)-, hydrochloride (1:1) 関連文献
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
Guanidine, N-(2-mercaptoethyl)-, hydrochloride (1:1)に関する追加情報
Research Brief on Guanidine, N-(2-mercaptoethyl)-, hydrochloride (1:1) (CAS: 19767-44-3): Recent Advances and Applications
Guanidine, N-(2-mercaptoethyl)-, hydrochloride (1:1) (CAS: 19767-44-3) is a chemically modified guanidine derivative with significant potential in pharmaceutical and biochemical research. Recent studies have explored its applications in drug development, protein engineering, and as a biochemical reagent. This research brief synthesizes the latest findings to provide a comprehensive overview of its properties, mechanisms, and emerging uses.
One of the key areas of interest is the compound's role as a protein denaturant and folding agent. A 2023 study published in the Journal of Biological Chemistry demonstrated its efficacy in facilitating the refolding of misfolded proteins, particularly in neurodegenerative disease models. The thiol group in its structure allows for reversible interactions with disulfide bonds, making it a valuable tool in studying protein misfolding diseases such as Alzheimer's and Parkinson's.
In drug development, Guanidine, N-(2-mercaptoethyl)-, hydrochloride (1:1) has shown promise as a scaffold for novel antimicrobial agents. Research from the European Journal of Medicinal Chemistry (2024) highlighted its structural similarity to naturally occurring antimicrobial peptides, leading to the synthesis of derivatives with enhanced activity against drug-resistant bacterial strains. The hydrochloride salt form (CAS: 19767-44-3) was particularly noted for its improved solubility and bioavailability in these applications.
The compound's biochemical properties have also been investigated in nucleic acid research. A recent Nucleic Acids Research publication (2024) reported its use as a stabilizing agent for RNA in cryo-electron microscopy studies. The guanidinium group facilitates interactions with phosphate backbones, while the thiol moiety provides protection against oxidative degradation, making it particularly useful for preserving RNA structure during imaging procedures.
From a synthetic chemistry perspective, advances in the production of Guanidine, N-(2-mercaptoethyl)-, hydrochloride (1:1) have been achieved through green chemistry approaches. A 2023 ACS Sustainable Chemistry & Engineering paper described a novel catalytic method for its synthesis that reduces hazardous byproducts while maintaining high yield (82%) and purity (>99%). This development addresses previous challenges in large-scale production of the compound.
Safety and toxicological studies have also progressed, with recent in vitro and in vivo data suggesting a favorable profile for research applications. The hydrochloride salt form (CAS: 19767-44-3) demonstrates reduced cytotoxicity compared to earlier guanidine derivatives, as reported in a 2024 Chemical Research in Toxicology study. However, researchers note that concentration-dependent effects warrant careful consideration in experimental design.
Looking forward, the unique properties of Guanidine, N-(2-mercaptoethyl)-, hydrochloride (1:1) position it as a versatile tool in chemical biology and drug discovery. Ongoing research is exploring its potential in targeted drug delivery systems, where its thiol group could enable conjugation to nanoparticle carriers. Additionally, its applications in biocatalysis and enzyme engineering represent promising directions for future investigation.
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